An In-Depth Technical Guide to the Synthesis and Properties of 3,5-dibromo-1-methyl-1H-1,2,4-triazole
An In-Depth Technical Guide to the Synthesis and Properties of 3,5-dibromo-1-methyl-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of 3,5-dibromo-1-methyl-1H-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the synthetic pathways, experimental protocols, and key characteristics of this molecule, presenting data in a clear and accessible format for laboratory use.
Introduction
3,5-dibromo-1-methyl-1H-1,2,4-triazole is a substituted triazole that serves as a versatile building block in organic synthesis. The 1,2,4-triazole core is a well-established pharmacophore found in numerous therapeutic agents, valued for its ability to participate in hydrogen bonding and dipole-dipole interactions with biological targets. The presence of two bromine atoms at the 3 and 5 positions offers reactive sites for further functionalization, such as cross-coupling reactions, enabling the exploration of extensive structure-activity relationships (SAR) in drug discovery programs. This guide outlines the synthesis from its precursor and compiles its known properties.
Physicochemical Properties
A summary of the key quantitative data for 3,5-dibromo-1-methyl-1H-1,2,4-triazole is presented below. It is important to note that while some properties have been computationally predicted, experimentally determined values are not widely available in the literature.
| Property | Value | Source |
| Molecular Formula | C₃H₃Br₂N₃ | PubChem[1] |
| Molecular Weight | 240.88 g/mol | PubChem[1] |
| CAS Number | 23579-79-5 | PubChem[1] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| ¹H NMR | Not available | - |
| ¹³C NMR | Not available | - |
Synthesis of 3,5-dibromo-1-methyl-1H-1,2,4-triazole
The synthesis of 3,5-dibromo-1-methyl-1H-1,2,4-triazole is typically achieved through a two-step process: the bromination of 1H-1,2,4-triazole to form the precursor 3,5-dibromo-1H-1,2,4-triazole, followed by the N-methylation of this intermediate.
Synthesis Workflow
Caption: Synthetic pathway for 3,5-dibromo-1-methyl-1H-1,2,4-triazole.
Experimental Protocols
The following are detailed experimental methodologies for the key synthetic steps.
Step 1: Synthesis of 3,5-dibromo-1H-1,2,4-triazole (Precursor)
This procedure is adapted from established methods for the bromination of 1H-1,2,4-triazole.
Materials:
-
1H-1,2,4-triazole
-
Bromine (Br₂)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Water
Procedure:
-
In a reaction vessel, a mixture of 1H-1,2,4-triazole (e.g., 3.9 g, 56 mmol), water (50 mL), and DCM (15 mL) is prepared and stirred at 0°C.
-
A solution of bromine (e.g., 6.1 mL, 119 mmol) in DCM (15 mL) and a solution of sodium hydroxide (e.g., 6.78 g, 169 mmol) in water (20 mL) are added simultaneously and slowly dropwise to the stirred triazole mixture. The reaction temperature should be maintained below 20°C during the addition.
-
The reaction mixture is then stirred at room temperature overnight.
-
Concentrated hydrochloric acid (e.g., 2.0 mL, 66 mmol) is added to the reaction solution.
-
The resulting solid product is isolated by filtration, washed with water, and dried under a vacuum to yield 3,5-dibromo-1H-1,2,4-triazole.
Step 2: N-Methylation of 3,5-dibromo-1H-1,2,4-triazole
Materials:
-
3,5-dibromo-1H-1,2,4-triazole
-
Methylating agent (e.g., methyl iodide, dimethyl sulfate)
-
Base (e.g., sodium hydride, potassium carbonate, sodium methoxide)
-
Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile, tetrahydrofuran (THF))
General Procedure:
-
To a solution of 3,5-dibromo-1H-1,2,4-triazole in an appropriate anhydrous solvent, a suitable base is added portion-wise at a controlled temperature (e.g., 0°C).
-
The mixture is stirred for a period to allow for the formation of the triazole anion.
-
The methylating agent is then added dropwise, and the reaction is stirred at room temperature or with gentle heating until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is extracted using an appropriate organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to afford 3,5-dibromo-1-methyl-1H-1,2,4-triazole.
Logical Relationship of Synthesis Steps
Caption: Logical flow of the two-stage synthesis process.
Conclusion
This technical guide provides essential information for the synthesis and understanding of the properties of 3,5-dibromo-1-methyl-1H-1,2,4-triazole. The detailed synthetic protocols for the precursor and the adaptable methodology for the final methylation step offer a solid foundation for its preparation in a laboratory setting. Further research is warranted to experimentally determine and publish the physical and spectral properties of the title compound to create a more complete profile for this valuable synthetic intermediate.
